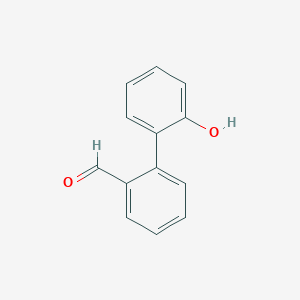

2-(2-Formylphenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a white crystalline solid commonly used in scientific experiments and research. This compound has various applications in medical, environmental, and industrial research.

Safety and Hazards

The safety data sheet for phenol indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers The relevant papers retrieved discuss the occurrence of phenolic compounds like 2-(2-Formylphenyl)phenol, 95% in food paper packages . These papers indicate that phenolic compounds do not pose any significant safety risk for food consumers, but could be considered as widespread contaminants in paper materials .

Wirkmechanismus

Target of Action

2-(2-Formylphenyl)phenol, a phenolic compound, primarily targets free radicals and metal ions in biological systems . Phenolic compounds are known for their antioxidant properties , which stem from their ability to scavenge free radicals and chelate metal ions .

Mode of Action

The compound interacts with its targets through two main mechanisms: free radical scavenging and metal chelation . Free radical scavenging involves the donation of a hydrogen atom to neutralize free radicals, while metal chelation prevents the formation of radical species by sequestering metal ions . These actions help to mitigate oxidative stress in cells .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the shikimate pathway for the biosynthesis of phenolic acids . It also influences the phenylpropanoid pathway , which is important for understanding the biosynthesis of individual phenolic compounds . The compound’s antioxidant activities depend on the arrangement of functional groups about the nuclear structure .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Generally, phenolic compounds are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .

Result of Action

The primary result of the compound’s action is the reduction of oxidative stress in cells . By scavenging free radicals and chelating metal ions, the compound helps to prevent cellular damage caused by oxidative stress . This can contribute to the maintenance of cellular health and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the compound’s action .

Vorbereitungsmethoden

The synthesis of 2-(2-Formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions and reagents .

Analyse Chemischer Reaktionen

2-(2-Formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents like H₂O₂, oxone, and organic hypervalent iodine.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(2-Formylphenyl)phenol is used in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme interactions and cellular processes.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Vergleich Mit ähnlichen Verbindungen

2-(2-Formylphenyl)phenol can be compared with other phenolic compounds such as catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) . These compounds share similar structural features but differ in their chemical reactivity and applications. For example, catechol is known for its antioxidant properties, while hydroquinone is widely used in skin-lightening products . The unique structure of this compound allows it to be used in specific research and industrial applications.

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZLVXOMJFVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575383 |

Source

|

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67608-60-0 |

Source

|

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)

![Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]](/img/structure/B6289682.png)

![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)

![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)

![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)